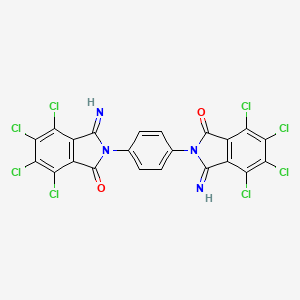
2,2'-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and iminoisoindolinone groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) typically involves the reaction of 1,4-phenylenediamine with tetrachlorophthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) involves its interaction with specific molecular targets. The compound’s chlorine atoms and iminoisoindolinone groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its bioactive effects .
類似化合物との比較
Similar Compounds
1,4-Phenylenediacetonitrile: Similar in structure but lacks the chlorine atoms and iminoisoindolinone groups.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Shares the phenylene core but has different substituents.
Uniqueness
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) is unique due to its multiple chlorine atoms and iminoisoindolinone groups, which confer distinct chemical reactivity and potential bioactivity. These features make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C22H6Cl8N4O2 |
|---|---|
分子量 |
641.9 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-3-imino-2-[4-(4,5,6,7-tetrachloro-1-imino-3-oxoisoindol-2-yl)phenyl]isoindol-1-one |
InChI |
InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33(19(7)31)5-1-2-6(4-3-5)34-20(32)8-10(22(34)36)14(26)18(30)16(28)12(8)24/h1-4,31-32H |
InChIキー |
QZRQMVBKRHQWTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=N)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)N4C(=N)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


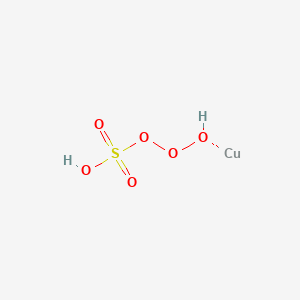

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
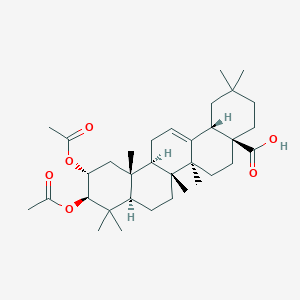


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
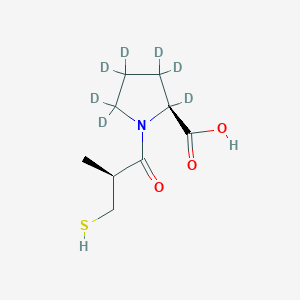
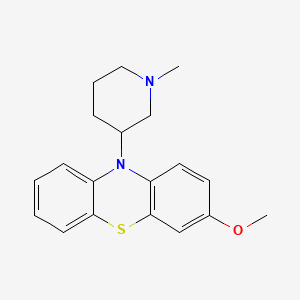
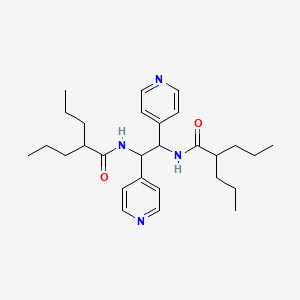
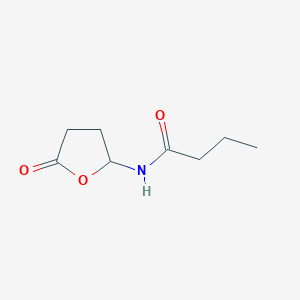
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
